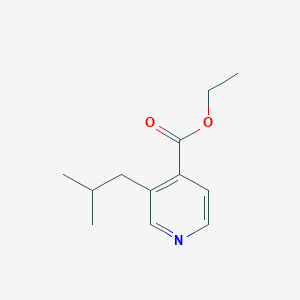

Ethyl 3-isobutylisonicotinate

Description

Contextualization within Pyridine (B92270) Carboxylate Ester Chemistry

Pyridine carboxylate esters are a class of heterocyclic compounds that incorporate a pyridine ring substituted with a carboxylate ester group. Current time information in Bangalore, IN.nih.gov The position of the ester group on the pyridine ring (positions 2, 3, or 4) significantly influences the molecule's electronic properties and reactivity. Isonicotinate (B8489971) esters, with the ester at the 4-position, are of particular interest. nih.govgoogle.com

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The ester group is also electron-withdrawing, further influencing the reactivity of the pyridine ring. The presence of an alkyl group, such as the isobutyl group at the 3-position in ethyl 3-isobutylisonicotinate, can have a modest electron-donating effect through induction, slightly modulating the electronic landscape of the ring.

The reactivity of the ester functional group itself is a key aspect of pyridine carboxylate ester chemistry. These esters can undergo a variety of transformations common to all esters, such as hydrolysis, transesterification, amidation, and reduction. libretexts.org

Significance as a Synthetic Target or Intermediate in Heterocyclic Synthesis

Isonicotinate esters are valuable building blocks in the synthesis of more complex heterocyclic systems. nih.gov The pyridine ring can be modified through various reactions, and the ester group provides a handle for further functionalization. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. nih.govresearchgate.net

The synthesis of specifically substituted isonicotinates like this compound is driven by the need for precisely functionalized precursors in drug discovery and materials science. The isobutyl group at the 3-position could be introduced to create specific steric and electronic environments in a target molecule, potentially influencing its biological activity or physical properties.

General synthetic strategies towards 3-alkyl-isonicotinate esters often involve either building the substituted pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring. One common method for preparing isonicotinate esters is through the Fischer esterification of isonicotinic acid with the corresponding alcohol in the presence of an acid catalyst. researchgate.net Another approach involves the reaction of isonicotinoyl chloride hydrochloride with an alcohol. nih.gov Introducing the 3-isobutyl group could potentially be achieved through cross-coupling reactions on a halogenated pyridine precursor.

Historical Development and Relevant Background of Isonicotinate Esters in Chemical Research

The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. Isonicotinic acid itself gained prominence as a precursor to the anti-tuberculosis drug isoniazid (B1672263). This spurred extensive research into the chemistry of isonicotinic acid and its derivatives, including its esters.

The development of esterification methods has been a long-standing area of research in organic chemistry. youtube.com Early methods relied on simple acid-catalyzed reactions. researchgate.net Over time, a wide array of more sophisticated techniques have been developed to facilitate ester formation under milder conditions and with greater functional group tolerance. youtube.com The transesterification of nicotinic acid esters, for example, has been explored as a method to produce various derivatives. googleapis.com

The importance of isonicotinate esters as synthetic intermediates has grown with the increasing demand for complex and highly functionalized molecules in various fields of chemistry. nih.gov Their role in the synthesis of pharmaceuticals, agrochemicals, and functional materials continues to drive research into new and efficient methods for their preparation and modification.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-(2-methylpropyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)11-5-6-13-8-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |

InChI Key |

VAYXKXOYDVFGBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Isobutylisonicotinate and Its Precursors

Classical Organic Synthetic Routes to the Isonicotinate (B8489971) Core

The foundational structure of Ethyl 3-isobutylisonicotinate is the isonicotinate core, which is a pyridine (B92270) ring with a carboxylic acid ester at the 4-position. Classical organic synthesis provides several robust methods for constructing this key structural motif.

Condensation Reactions for Pyridine Ring Formation

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry. Several named reactions, relying on the condensation of smaller, readily available precursors, are instrumental in forming the pyridine skeleton. acsgcipr.orgacsgcipr.org These multicomponent reactions are advantageous as they can build complex structures in a single step. acsgcipr.org

Hantzsch Pyridine Synthesis: This is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org For the synthesis of a 3-substituted pyridine like the target molecule, modifications to the standard Hantzsch synthesis can be employed. baranlab.org

Guareschi-Thorpe Condensation: This method synthesizes pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com A variation of this reaction involves treating a mixture of a cyanoacetic ester and a ketone with alcoholic ammonia. drugfuture.com This approach is particularly useful for producing 2-pyridones from cyanoacetamide and a 1,3-diketone or a 3-ketoester. quimicaorganica.org Recent advancements have demonstrated this reaction in environmentally friendly aqueous media using ammonium carbonate as both a nitrogen source and a promoter. rsc.orgrsc.org

Bohlmann–Rahtz Pyridine Synthesis: This reaction provides a direct route to substituted pyridines. It has been shown that this synthesis can be performed in a single step without the isolation of intermediates, yielding a trisubstituted pyridine as a single regioisomer. nih.govbeilstein-journals.org

The choice of condensation reaction depends on the desired substitution pattern on the pyridine ring. For this compound, a strategy that allows for the introduction of the isobutyl group at the 3-position would be necessary.

Esterification and Transesterification Approaches

Once the isonicotinic acid core is synthesized, the ethyl ester group is typically introduced through esterification.

Fischer-Speier Esterification: This is a common method for producing esters, involving the reaction of a carboxylic acid (isonicotinic acid) with an alcohol (ethanol) in the presence of an acid catalyst. science.org.ge Common catalysts include concentrated sulfuric acid. science.org.geresearchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester, with yields often ranging from 80-95%. science.org.ge

Use of Activating Agents: Alternatively, the carboxylic acid can be activated to facilitate esterification. For example, isonicotinic acid can be converted to isonicotinoyl chloride hydrochloride using thionyl chloride. nih.gov This acid chloride is highly reactive and readily forms the corresponding ester upon reaction with ethanol (B145695).

Transesterification: If a different ester of isonicotinic acid is available, it can be converted to the ethyl ester via transesterification. This involves reacting the starting ester with an excess of ethanol in the presence of an acid or base catalyst.

A specific example of esterification involves heating isonicotinic acid with ethanol and a catalyst, followed by neutralization and extraction to isolate the ethyl isonicotinate product. researchgate.net Microwave-assisted esterification has also been reported, offering a faster reaction time. chemicalbook.com

Modern and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These modern techniques offer significant advantages over classical approaches.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity.

Transition Metal Catalysis: Transition metals are widely used to catalyze the formation of C-C and C-N bonds necessary for constructing and functionalizing pyridine rings. thieme-connect.comthieme-connect.com Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as an efficient method for synthesizing multi-substituted pyridines. bohrium.com Palladium catalysts are employed in the hydrogenolysis of dihalopyridine carboxylates to produce isonicotinic acid esters. google.com Copper-catalyzed reactions have been developed for the synthesis of various substituted pyridines. nih.govorganic-chemistry.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. researchgate.net Organocatalysts have been successfully used in the synthesis of polysubstituted pyridines through three-component reactions under mild conditions. rsc.org Flavin-iodine coupled organocatalysis has been employed for the aerobic oxidative formation of C-N bonds in the synthesis of imidazo[1,2-a]pyridines. acs.org Chiral organocatalysts can be used to achieve enantioselective synthesis of pyridine derivatives. numberanalytics.comtandfonline.com

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions.

Photochemical Synthesis: Photochemical reactions can be used to form C-C bonds and construct heterocyclic rings. The photolysis of 3-iodopyridine (B74083) in the presence of other aromatic heterocycles can produce 3-heteroaryl derivatives of pyridine. rsc.org Visible-light-promoted, metal-free coupling reactions have been developed for the deoxygenative coupling of pyridines with alcohol-derived benzoates. thieme-connect.com Photochemical methods have also been applied to the dearomatization of pyridines to form larger ring systems. nih.gov Organocatalytic photochemical functionalization of pyridines via pyridinyl radicals has been demonstrated, offering a novel approach to C-H functionalization. nih.govacs.org

Electrochemical Synthesis: Electrochemistry offers a green and efficient tool for organic synthesis. youtube.com While specific examples for this compound are not prevalent, electrochemical methods have been applied to the synthesis of related compounds and the formation of metal-organic frameworks with isonicotinate linkers. researchgate.netacs.orgdntb.gov.ua

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry involves performing reactions in a continuous stream rather than in a batch-wise manner, offering numerous advantages such as improved safety, scalability, and reaction control. numberanalytics.com

Continuous Flow Synthesis: This technique has been successfully applied to various aspects of pyridine synthesis. For instance, the Bohlmann–Rahtz and Hantzsch pyridine syntheses can be carried out in a continuous flow microwave reactor. nih.govbeilstein-journals.org Flow microreactors have been used for the synthesis of disubstituted pyridines, avoiding the need for cryogenic conditions often required in batch processes. rsc.org The hydrogenation of ethyl nicotinate (B505614) to produce related compounds has been demonstrated in a continuous flow trickle bed reactor. amazonaws.com Furthermore, fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a]heterocycles, showcasing the potential for multi-step synthesis without the isolation of intermediates. nih.gov The synthesis of ethyl isonicotinate itself has been explored in continuous flow systems, highlighting the industrial applicability of this technology. researchgate.net

Control of Regioselectivity and Functional Group Tolerance in Synthesis

The synthesis of a specifically substituted pyridine derivative like this compound requires precise control over the placement of the isobutyl and ester groups on the pyridine ring. This is achieved through various synthetic strategies that offer high regioselectivity and tolerate a range of functional groups.

A primary precursor for this compound is 3-isobutylisonicotinic acid. fluorochem.co.uk The synthesis of this precursor often dictates the regiochemical outcome. One common approach to building the substituted pyridine ring is through condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine nucleus from β-keto esters, aldehydes, and an ammonia source. wikipedia.org The choice of appropriately substituted starting materials is crucial for achieving the desired substitution pattern.

Another powerful strategy involves metal-catalyzed cross-coupling reactions on a pre-formed pyridine ring. This allows for the introduction of the isobutyl group at the 3-position with high selectivity. For example, a halogenated pyridine derivative can be coupled with an isobutyl-containing organometallic reagent. Various catalytic systems, often based on palladium or copper, are employed to facilitate these transformations. These reactions are known for their good functional group tolerance, allowing for the presence of an ester group or a precursor to it elsewhere on the ring. nih.gov

The esterification of the precursor, 3-isobutylisonicotinic acid, to the final product, this compound, also requires conditions that are compatible with the isobutyl group and the pyridine ring. Standard esterification methods such as Fischer-Speier esterification, which typically uses an alcohol in the presence of a strong acid catalyst, are effective. researchgate.netscience.org.ge Alternatively, for more sensitive substrates, milder methods involving activating agents like thionyl chloride followed by the addition of ethanol can be employed. researchgate.netnih.gov

The following table summarizes some synthetic strategies and their implications for regioselectivity and functional group tolerance:

| Synthetic Strategy | Description | Regioselectivity Control | Functional Group Tolerance |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Condensation of a β-keto ester, an aldehyde, and ammonia or its salt. wikipedia.org | Determined by the substitution pattern of the initial reactants. | Moderate; can be sensitive to strongly acidic or basic conditions. |

| Metal-Catalyzed Cross-Coupling | Coupling of a halopyridine with an organometallic reagent (e.g., Grignard, organozinc). tandfonline.com | High; the position of the halogen on the pyridine ring dictates the coupling site. | Good to excellent; many catalysts are tolerant of esters, nitriles, and other functional groups. nih.govacs.org |

| Fischer-Speier Esterification | Reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netscience.org.ge | Not applicable to ring substitution. | Good; generally compatible with alkyl and aryl substituents. |

| Thionyl Chloride Mediated Esterification | Conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol. researchgate.netnih.gov | Not applicable to ring substitution. | Good; avoids strongly acidic conditions which can be beneficial for sensitive substrates. |

Strategies for Isolation and Purification in Laboratory and Industrial Scale Synthesis

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. The strategies employed can differ between laboratory and industrial scales.

Laboratory Scale Purification:

At the laboratory scale, a combination of techniques is typically used. After the reaction is complete, the crude product is often isolated by an aqueous workup to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution. The organic layer containing the product is then dried and the solvent removed under reduced pressure.

Further purification is commonly achieved through one or more of the following methods:

Distillation: For liquid products like this compound, vacuum distillation is a highly effective method for purification, especially for removing non-volatile impurities. The boiling point of the compound will dictate the required temperature and vacuum level. researchgate.net

Crystallization: If the product is a solid at room temperature or can be converted to a solid derivative (e.g., a salt), crystallization from a suitable solvent or solvent mixture can yield a highly pure product. This method is excellent for removing impurities with different solubility profiles.

Column Chromatography: This is a versatile technique for separating the target compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation.

Industrial Scale Purification:

On an industrial scale, the choice of purification method is heavily influenced by factors such as cost, efficiency, and scalability.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying large quantities of liquid products. Industrial-scale distillation columns offer high throughput and can achieve very high purity levels.

Crystallization: Similar to the laboratory scale, crystallization is a key technique for purifying solid products. Industrial crystallizers are designed for large batches and have precise control over cooling rates and agitation to ensure consistent crystal size and purity.

Extraction: Liquid-liquid extraction is used extensively in industrial processes to separate the product from the reaction mixture and to remove impurities.

The selection of the most appropriate purification strategy depends on the physical properties of this compound and the nature of the impurities present in the crude product. A combination of these techniques is often necessary to achieve the desired level of purity.

The following table outlines common purification techniques and their applicability:

| Purification Technique | Scale of Application | Principle of Separation | Key Considerations |

|---|---|---|---|

| Vacuum Distillation | Laboratory & Industrial | Differences in boiling points of components at reduced pressure. researchgate.net | Suitable for thermally stable liquids. The degree of vacuum and temperature must be carefully controlled. |

| Crystallization | Laboratory & Industrial | Differences in solubility of the compound and impurities in a given solvent at different temperatures. | Requires a suitable solvent in which the product has high solubility at high temperature and low solubility at low temperature. |

| Column Chromatography | Primarily Laboratory | Differential partitioning of components between a stationary phase and a mobile phase. | Highly effective for complex mixtures but can be less economical for very large scales. |

| Liquid-Liquid Extraction | Laboratory & Industrial | Differential solubility of components in two immiscible liquid phases. | A versatile and scalable method for initial workup and purification. |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Isobutylisonicotinate

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine core in Ethyl 3-isobutylisonicotinate is dictated by the inherent aromaticity and the presence of the electronegative nitrogen atom, which significantly influences the electron density distribution within the ring. This, combined with the electronic contributions of the isobutyl and ester substituents, results in specific patterns of reactivity towards electrophiles, nucleophiles, and redox agents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. quimicaorganica.org This deactivation makes reactions like nitration, halogenation, and sulfonation more challenging, often requiring harsh reaction conditions. quora.com

For this compound, the directing effects of the substituents must be considered.

Nitrogen Atom: The primary deactivating influence, it directs electrophiles away from the 2, 4, and 6 positions. The intermediate sigma complex formed during attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen, which is highly unfavorable. quora.com

3-Isobutyl Group: As an alkyl group, it is an ortho-, para-director and an activating group through a positive inductive effect (+I). In this molecule, it would direct towards the 2- and 4-positions.

4-Ester Group (isonicotinate): This is a meta-directing and deactivating group due to its electron-withdrawing nature (-M and -I effects).

Alternative strategies for functionalization, such as metalation-halogenation sequences or ring-opening/ring-closing strategies involving Zincke imines, can provide access to specific regioisomers that are difficult to obtain through classical EAS. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Nitrogen | Influence of 3-Isobutyl Group | Influence of 4-Ester Group | Overall Predicted Reactivity |

| C-2 | Strongly Deactivated | Activating (ortho) | Deactivated (meta) | Highly Unfavorable |

| C-5 | Less Deactivated | Activating (para) | Activating (ortho) | Most Favorable Site |

| C-6 | Strongly Deactivated | Deactivated (meta) | Deactivated (meta) | Highly Unfavorable |

Nucleophilic Additions and Substitutions

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). quora.com The presence of the electron-withdrawing ethyl isonicotinate (B8489971) group at the 4-position further enhances this susceptibility by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For this compound, nucleophilic attack is strongly favored at the C-2 and C-6 positions. A reaction known as Vicarious Nucleophilic Substitution (VNS) allows for the introduction of substituents at positions occupied by hydrogen. This process involves the addition of a nucleophile (typically a carbanion with a leaving group on the alpha-carbon) to the electron-deficient ring, followed by a base-induced elimination. nih.govacs.org Electrophilic nitropyridines, for example, react efficiently with sulfonyl-stabilized carbanions to yield alkylated products. nih.gov By analogy, the electron-withdrawing ester group in this compound would facilitate similar VNS reactions at the C-2 and C-6 positions.

The isobutyl group at C-3 may provide some steric hindrance to an incoming nucleophile at the C-2 position, potentially favoring attack at C-6.

Oxidative and Reductive Transformations

The pyridine nucleus can undergo both oxidative and reductive transformations, although the specific conditions depend heavily on the substituents present.

Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) ring. The reduction of ethyl nicotinate (B505614) to ethyl nipecotinate using a chiral heterogeneous catalyst has been demonstrated, indicating that the ester functionality is compatible with ring reduction. researchgate.net For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to yield Ethyl 3-isobutylpiperidine-4-carboxylate. The electrochemical reduction of isonicotinate esters has also been studied, showing that they undergo reversible reductions, a property exploited in materials science for applications like flow batteries. google.com The nature of the ester's alkyl group (methyl, ethyl, t-butyl) can influence the reversibility of the redox couple. google.com

Oxidation: The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. The nitrogen atom can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). google.com The isobutyl side chain, however, is a potential site for oxidation. Benzylic C-H bonds on alkyl-substituted azaheterocycles can be selectively chlorinated and further functionalized, suggesting that the tertiary C-H bond in the isobutyl group could be a site for radical-based transformations under specific conditions. wisc.edu Thermogravimetric analysis of copper iodide complexes with ethyl isonicotinate has shown that at elevated temperatures, a partial oxidation of the ligand can occur, coupled with the reduction of Cu(I) to Cu(0). nih.gov

Reactions at the Ester Moiety

The ethyl ester group at the 4-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Kinetics

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly for this class of compounds, by base (saponification). The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. epa.govwikipedia.org This intermediate then collapses, expelling the ethoxide as a leaving group and forming isonicotinic acid, which is deprotonated under the basic conditions to form the carboxylate salt.

Table 2: Comparative Hydrolysis Data for Nicotinate Esters

| Compound | Conditions | Rate Constant / Half-life | Reference |

| Myristyl nicotinate | pH 9 Phosphate Buffer, 80°C | k = 0.012 min⁻¹ | researchgate.net |

| Myristyl nicotinate | Skin Homogenate | t½ = 24.75 min | researchgate.net |

| Ethyl nicotinate | Cultured Keratinocytes | Vmax = 1.05 nmol/min/mg protein | researchgate.net |

| p-Methoxyphenyl nicotinate | HSA solution, pH 7.4, 37°C | Hydrolyzed by HSA | oup.com |

| Ethyl nicotinate | HSA solution, pH 7.4, 37°C | Bound but not hydrolyzed | oup.comnih.gov |

This table presents data for analogous compounds to illustrate the range of hydrolysis rates and conditions.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group (R'-OH). wikipedia.org This equilibrium reaction is typically catalyzed by an acid or a base. wikipedia.org

R-COOEt + R'-OH ⇌ R-COOR' + EtOH

To drive the reaction toward the desired product, the alcohol reactant (R'-OH) is often used in excess, or the ethanol (B145695) produced is removed from the reaction mixture, for instance, by distillation. wikipedia.org A wide array of catalysts can be employed, including mineral acids, organocatalysts like N-heterocyclic carbenes, and metal-based catalysts such as scandium triflate or zinc clusters. organic-chemistry.orgnih.gov

The transesterification of β-keto esters has been shown to be highly efficient, and similar principles apply to isonicotinates. nih.gov For this compound, reaction with a different alcohol (e.g., methanol, propanol, or a more complex alcohol) in the presence of a suitable catalyst would yield the corresponding new ester. For instance, a one-pot synthesis of β-nicotinamide riboside involves the transamidation of an ethyl nicotinate riboside derivative, where an ester is converted to an amide, showcasing the utility of these transformations. beilstein-journals.org

Aminolysis and Amidation Reactions

The reaction of this compound with amines (aminolysis) to form the corresponding amides is a fundamental transformation. The mechanism of ester aminolysis has been the subject of numerous studies and can proceed through different pathways depending on the reaction conditions and the nature of the reactants.

Generally, the aminolysis of esters can be catalyzed by acids, bases, or proceed uncatalyzed. In non-hydroxylic solvents, the reaction of esters with primary and secondary amines often follows a rate law that includes terms for both uncatalyzed and amine-catalyzed pathways. rsc.org For instance, the aminolysis of p-nitrophenyl acetate (B1210297) in diethyl ether exhibits a rate equation of: –d[Ester]/dt = (k1[Ester][Amine] + k2[Ester][Amine]2) rsc.org

The k2 term represents a pathway where a second amine molecule acts as a general base, facilitating the removal of a proton from the attacking amine in the transition state. This often involves a cyclic, hydrogen-bonded transition state. rsc.org

In the context of this compound, the reaction with an amine (R-NH₂) would lead to the formation of 3-isobutylisonicotinamide. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The generally accepted mechanism involves the formation of a tetrahedral intermediate. researchgate.net

Mechanism of Aminolysis:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original ethoxy group. This can be facilitated by a second molecule of the amine or another base present in the reaction mixture.

Elimination: The ethoxide (or ethanol after proton transfer) is eliminated as the leaving group, and the carbonyl double bond is reformed, yielding the amide product.

Computational studies on the acetic acid-catalyzed aminolysis of esters suggest that a concerted acyl substitution mechanism, where the C-N bond formation and C-O bond cleavage occur concurrently without the formation of a stable tetrahedral intermediate, may also be a viable pathway. rhhz.net This concerted mechanism avoids the rehybridization of the carbonyl carbon and is consistent with the observation that such reactions often proceed without significant racemization when chiral centers are present. rhhz.net

Kinetic studies on the aminolysis of various esters provide insights into the transition state. For the aminolysis of aryl N-ethyl thionocarbamates, normal kinetic isotope effects (kH/kD > 1) using deuterated benzylamines suggest a hydrogen-bonded cyclic transition state. acs.org The transition states for ester aminolysis in non-hydroxylic solvents are also proposed to be cyclic and hydrogen-bonded, especially for primary amines. rsc.orgrsc.org

The reactivity in aminolysis is influenced by the basicity of the amine and the nature of the leaving group. Studies on the pyridinolysis of S-2,4-dinitrophenyl thiocarbonates show that the reaction mechanism can change from a stepwise process with a zwitterionic tetrahedral intermediate to a concerted one depending on the basicity of the pyridine nucleophile. acs.org

In a biocatalytic approach, lipases have been shown to catalyze the formation of amides from heteroaromatic ethyl esters, including ethyl nicotinate, in aqueous solutions. nih.gov For example, a lipase (B570770) from Sphingomonas sp. HXN-200 was effective in coupling various heteroaromatic esters with amines, with product precipitation often driving the reaction to completion. nih.gov The enzymatic synthesis of isoniazid (B1672263) from ethyl isonicotinate and hydrazine (B178648) hydrate (B1144303) has also been studied, following a ternary complex mechanism with the enzyme. researchgate.netscielo.br

Table 1: Comparison of Reaction Conditions for Amidation of Isonicotinate and Related Esters

| Ester Substrate | Amine | Catalyst/Conditions | Product | Reference |

| Ethyl isonicotinate | Hydrazine hydrate | Novozym 435 (lipase), 1,4-dioxane | Isoniazid | researchgate.net |

| Ethyl picolinate | Benzylamine | Sphingomonas sp. HXN-200 lipase, aqueous buffer | N-benzylpicolinamide | nih.gov |

| Naproxen | Ethyl isonipecotate | EDC, HOBt, DMAP | Amide derivative | nih.gov |

| Phenyl acetates | Various amines | Uncatalyzed or general base catalysis in aqueous solution | Corresponding acetamides | acs.org |

| p-Nitrophenyl acetate | n-Butylamine | Diethyl ether | N-butylacetamide | rsc.org |

Transformations Involving the Isobutyl Side Chain

The isobutyl side chain of this compound offers sites for chemical modification, distinct from the reactivity of the pyridine ring and the ester group.

The selective functionalization of C-H bonds in alkyl side chains attached to heterocyclic rings is a significant area of research. For alkylpyridines, including those with isobutyl groups, selective oxidation and halogenation are notable transformations.

Oxidation:

The oxidation of alkyl side chains on pyridine rings can be achieved using various oxidizing agents. For instance, bis(pyridine)silver(I) permanganate (B83412) has been used for the hydroxylation of complex substrates. nih.gov The site of oxidation can be influenced by steric and electronic factors. While direct oxidation of the isobutyl group on this compound is not specifically documented, analogous reactions on similar structures suggest that oxidation could potentially occur at the benzylic-like position (the methine C-H bond) of the isobutyl group, which is activated by the pyridine ring.

Photocatalysis with decatungstate anion (TBADT) has been shown to be effective for the site-selective C-H functionalization of alkylpyridines. acs.org For example, the C-H functionalization of 2-isobutylpyridine (B1582698) and 2-isopentylpyridine (B8783710) occurs preferentially at the methine C-H bond. acs.org This selectivity is attributed to an inductive effect of the pyridine ring influencing the transition state of the hydrogen abstraction step. acs.org

Halogenation:

Radical C-H chlorination represents a direct method for functionalizing alkyl side chains. Methods for the selective chlorination of benzylic C-H bonds of alkyl-azaheterocycles have been developed. wisc.edu One such method employs TfCl and a mild base to generate an alkylidene dihydropyridine (B1217469) intermediate, which is then chlorinated with NCS or TCCA. wisc.edu This approach is compatible with a range of alkylated heterocycles.

The isobutyl side chain can participate in radical reactions. The methine hydrogen of the isobutyl group is the most likely site for radical abstraction due to the formation of a resonance-stabilized radical intermediate, where the unpaired electron can be delocalized into the pyridine ring.

As mentioned in the previous section, photocatalytic methods can generate alkyl radicals from alkylpyridines. The decatungstate anion, upon photoexcitation, can abstract a hydrogen atom from the alkyl side chain. acs.org In the case of 2-isobutylpyridine, this abstraction occurs selectively at the methine position. acs.org The resulting radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

The mechanism for the TBADT-photocatalyzed C-H alkylation involves the following steps:

Photoexcitation of the decatungstate anion.

Homolytic cleavage of the C-H bond of the isobutyl group by the excited photocatalyst to generate an alkyl radical.

The reduced form of the photocatalyst is re-oxidized.

The alkyl radical is trapped by a suitable reagent, for example, a protonated heterocycle in a Minisci-type reaction.

One-electron oxidation of the resulting adduct radical affords the final product. acs.org

Exploration of Rearrangement Reactions and Fragmentations

Rearrangement Reactions:

Aromatic esters can undergo rearrangement reactions where the ester group translocates to a different position on the aromatic ring. A recent study has described a palladium-catalyzed "ester dance" reaction on aromatic esters, including isonicotinates. nih.gov In this reaction, a phenyl isonicotinate was observed to rearrange to the corresponding nicotinate. nih.gov This type of translocation proceeds via a sequence of C-H bond activation and functional group migration. While this specific rearrangement was demonstrated for a phenyl ester, it suggests that this compound could potentially undergo similar rearrangements under specific catalytic conditions, possibly involving migration of the ester group to the C-2 or C-6 positions of the pyridine ring, although the presence of the isobutyl group at the 3-position would likely influence the regioselectivity of such a process.

Fragmentation:

The fragmentation of this compound can be studied using mass spectrometry. The fragmentation pattern provides valuable information about the structure of the molecule. Based on the fragmentation of similar compounds like ethyl acetate and nicotinate derivatives, the following fragmentation pathways can be anticipated for this compound upon electron ionization:

Loss of the ethoxy group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or an ethanol molecule. The loss of the ethoxy group from the molecular ion [M]⁺ would result in an acylium ion. docbrown.info

Loss of the ethyl group: Cleavage of the ethyl group (•CH₂CH₃) is another possibility.

Cleavage of the isobutyl side chain: The isobutyl group can fragment in several ways. A prominent fragmentation would be the loss of a propyl radical (•C₃H₇) to form a stable benzylic-type cation, or the loss of an isobutyl radical. nih.gov In the mass spectra of fatty acid methyl esters with branched chains, fragmentation occurs preferentially at the branch points. nih.gov

Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this usually requires higher energy.

McLafferty Rearrangement: If there is a gamma-hydrogen available on a side chain, a McLafferty rearrangement can occur. In this compound, this is not a primary fragmentation pathway for the ester group itself but could potentially occur within the isobutyl side chain under certain conditions.

The analysis of nicotinate derivatives of fatty alcohols by GC-MS shows that the pyridine ring can induce fission of C-C bonds in the alkyl chain, leading to a series of ions that can help identify the branching pattern. tandfonline.com

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| M-29 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |

| M-45 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester |

| M-43 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isobutyl group |

| M-57 | [M - C₄H₉]⁺ | Loss of the isobutyl radical |

Detailed Mechanistic Investigations (e.g., Reaction Kinetics, Isotope Effects, Transition State Analysis)

Detailed mechanistic investigations for reactions involving this compound are not available in the literature. However, by drawing analogies from studies on similar systems, we can postulate the key features of the mechanisms.

Reaction Kinetics:

The kinetics of the aminolysis of this compound would be expected to follow pseudo-first-order kinetics under a large excess of the amine. The rate constants would depend on the nucleophilicity of the amine, the solvent, and the presence of any catalysts. researchgate.net For the aminolysis of ethyl acetate in a continuous flow system, the reaction kinetics were determined, and the apparent activation energy was calculated. researchgate.net Similar studies could be designed for this compound to quantify its reactivity.

Isotope Effects:

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms and transition state structures. For the aminolysis of this compound, several KIE experiments could be envisioned:

Nitrogen KIE: By using an amine labeled with ¹⁵N, the N-KIE could provide information about the extent of N-C bond formation in the transition state.

Carbonyl Carbon KIE: Labeling the carbonyl carbon with ¹³C or ¹⁴C would reveal changes in bonding at this center.

Leaving Group KIE: Labeling the oxygen of the ethoxy group with ¹⁸O would probe the extent of C-O bond cleavage in the transition state. A significant ¹⁸O KIE would suggest that the C-O bond is substantially broken at the transition state. nih.gov

Solvent Isotope Effect: Performing the reaction in D₂O instead of H₂O (for hydrolysis) or using a deuterated amine could reveal the role of proton transfer in the rate-determining step.

Studies on the hydrolysis and aminolysis of a peptidyl-tRNA mimic showed large carbonyl oxygen-18 KIEs, indicating a nearly tetrahedral transition state for hydrolysis. nih.gov In contrast, for aminolysis, a large leaving group oxygen-18 KIE suggested significant C-O bond scission in the transition state. nih.gov Isotope labeling studies have also been crucial in understanding the mechanism of cholesterol side-chain cleavage by cytochrome P450, where ¹⁸O labeling was used to trace the origin of an oxygen atom in the product. nih.gov Furthermore, nitrogen isotope exchange reactions have been developed for the labeling of pyridines, which could be adapted for mechanistic studies. researchgate.netchemrxiv.orgresearchgate.net

Transition State Analysis:

The transition state of the aminolysis of this compound is likely to be a tetrahedral species or a concerted structure, as discussed in section 3.2.3. Computational modeling (e.g., using Density Functional Theory) could be employed to calculate the structures and energies of the reactants, intermediates, transition states, and products. Such calculations have been performed for the acetic acid-catalyzed aminolysis of esters, providing detailed energy profiles for both stepwise and concerted mechanisms. rhhz.net

For the uncatalyzed aminolysis of esters, the transition state is often depicted as a cyclic, hydrogen-bonded structure, especially in non-polar solvents. rsc.orgrsc.org The analysis of the transition state for the aminolysis of phenyl acetates has been carried out by comparing the sensitivity of the reaction rate to electronic effects in both the acyl and leaving groups. acs.org These approaches, combining experimental kinetics and computational modeling, would be invaluable for a detailed mechanistic understanding of the reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 Isobutylisonicotinate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for probing the conformational landscape of Ethyl 3-isobutylisonicotinate. These methods are complementary, providing a comprehensive vibrational profile of the molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known vibrational frequencies of its constituent functional groups: a substituted pyridine (B92270) ring, an ethyl ester, and an isobutyl group.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. Key absorptions expected for this compound include:

C=O Stretching: The ester carbonyl group will exhibit a strong, characteristic absorption band, typically in the range of 1730-1750 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated: a C-O-C asymmetric stretch from the ester linkage around 1250-1300 cm⁻¹ and a symmetric stretch near 1000-1100 cm⁻¹.

Pyridine Ring Vibrations: The isonicotinate (B8489971) ring will produce several characteristic bands. C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Alkyl Group Vibrations: The isobutyl and ethyl groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range. C-H bending vibrations will be present in the 1370-1470 cm⁻¹ region.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound:

The symmetric vibrations of the pyridine ring are expected to produce strong Raman signals.

The C=O stretch is typically observed, though it may be weaker than in the IR spectrum.

The C-C backbone vibrations of the alkyl chains are generally readily observable in the Raman spectrum.

Conformational analysis is possible by examining shifts in vibrational frequencies or the appearance of new bands under different conditions (e.g., temperature changes), which may indicate the presence of different rotational isomers (conformers).

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Ester | C=O Stretch | 1730 - 1750 | Strong | Medium |

| Ester | C-O-C Asymmetric Stretch | 1250 - 1300 | Strong | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Alkyl Groups | C-H Stretches | 2850 - 2960 | Strong | Strong |

| Alkyl Groups | C-H Bends | 1370 - 1470 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and torsional angles of this compound, revealing its preferred conformation in the solid state.

While the specific crystal structure of this compound has not been reported in publicly accessible literature, studies on related isonicotinic acid derivatives and their esters provide insight into the likely structural features. cymitquimica.comresearchgate.netmdpi.commdpi.com The analysis of a suitable single crystal would yield data on:

Molecular Conformation: The spatial orientation of the isobutyl group relative to the pyridine ring and the conformation of the ethyl ester chain would be precisely determined.

Crystal Packing: The method would reveal how individual molecules pack together in the unit cell, identifying any intermolecular interactions such as π-π stacking between pyridine rings or weaker van der Waals forces.

Polymorphism: Crystallography can identify different crystalline forms (polymorphs) of the same compound, which may possess different physical properties. cymitquimica.com

The process involves growing a high-quality single crystal, mounting it in an X-ray diffractometer, and collecting diffraction data as X-rays are scattered by the electron clouds of the atoms. The resulting diffraction pattern is then used to calculate an electron density map from which the atomic structure is modeled and refined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues (if applicable)

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD).

However, this section becomes highly applicable for the analysis of chiral analogues of the compound. Chirality could be introduced into the molecule, for instance, by modifying the isobutyl group (e.g., to a sec-butyl group) or by other substitutions that create a stereogenic center. thieme-connect.commdpi.com Synthesis of chiral isonicotinate derivatives has been a subject of interest in various chemical fields. scilit.comresearchgate.net

For such chiral analogues, CD spectroscopy would be an indispensable tool for:

Stereochemical Assignment: Providing information that can help in determining the absolute configuration of a chiral center, often in conjunction with computational predictions.

Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of a sample, making it a valuable technique for quantitative analysis of chiral purity.

Conformational Studies: CD spectra are highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of a chiral analogue would lead to changes in its CD spectrum, allowing for the study of conformational dynamics in solution.

The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum that is characteristic of its unique 3D structure.

Advanced Chromatographic Techniques for Purity, Isomer Separation, and Quantitative Analysis (e.g., HPLC, GC-MS with advanced detectors)

Advanced chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of moderately polar and non-volatile compounds like this compound.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) would be the most suitable method. In this mode, a non-polar stationary phase (e.g., C18 or C8-bonded silica) is used with a polar mobile phase.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a buffer to control the pH and ensure the pyridine nitrogen remains in a consistent protonation state. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

Detection: The pyridine ring contains a chromophore, making UV detection at a wavelength around 260-270 nm a highly effective and sensitive method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis.

Separation: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane, such as a DB-5ms or HP-5ms) would provide good resolution. The analysis would involve a temperature program, starting at a lower temperature and ramping up to elute the compound.

Detection: The mass spectrometer provides both qualitative and quantitative information. It fragments the eluting compound in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint for identification. The total ion chromatogram (TIC) or selected ion monitoring (SIM) can be used for highly sensitive quantification.

These chromatographic methods are crucial for quality control, allowing for the determination of assay and the detection and quantification of impurities to very low levels.

Table 2: Plausible Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Suggested Conditions |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile. Gradient elution. | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 265 nm | |

| GC-MS | Column | Capillary, 5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C hold 1 min, ramp 15°C/min to 280°C, hold 5 min | |

| Detector | Mass Spectrometer (Electron Ionization) |

Theoretical and Computational Investigations of Ethyl 3 Isobutylisonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of ethyl 3-isobutylisonicotinate. These methods provide a molecular-level picture of electron distribution and orbital interactions, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute various electronic properties. researchgate.netchimicatechnoacta.ru

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. In this compound, the pyridine (B92270) ring is expected to be planar, with the isobutyl and ethyl ester groups positioned to minimize steric hindrance. The C-N and C-C bond lengths within the pyridine ring will exhibit values intermediate between single and double bonds, characteristic of its aromatic nature. The bonding between the substituent groups and the pyridine ring can be analyzed through the calculated bond orders and electron densities.

| Parameter | Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.395 |

| C3-C4 Bond Length (Å) | 1.398 |

| C4-N1 Bond Length (Å) | 1.334 |

| C3-C(isobutyl) Bond Length (Å) | 1.512 |

| C4-C(ester) Bond Length (Å) | 1.505 |

| C2-N1-C6 Angle (°) | 117.5 |

| C3-C4-N1 Angle (°) | 123.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netcore.ac.ukmdpi.com The MEP surface is color-coded, where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential).

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, highlighting these as the primary sites for electrophilic attack. researchgate.netcore.ac.uk Conversely, the hydrogen atoms of the pyridine ring and the alkyl groups will exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis provides crucial insights into the molecule's intermolecular interactions and potential binding sites in a biological context. ajchem-a.com

| Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Pyridine Nitrogen | -55.2 | High electron density, site for electrophilic attack |

| Ester Carbonyl Oxygen | -48.7 | High electron density, site for electrophilic attack |

| Pyridine Ring Hydrogens | +35.8 | Electron deficient, potential for hydrogen bonding |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. mdpi.com

In this compound, the HOMO is likely to be localized on the pyridine ring and the isobutyl substituent, indicating that these are the regions from which an electron is most easily removed. The LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing ethyl ester group, suggesting these are the most favorable sites for accepting an electron. ajchem-a.com A smaller HOMO-LUMO gap would imply higher reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isobutyl and ethyl ester side chains necessitates a detailed investigation of the conformational landscape of this compound to identify the most stable structures and understand its dynamic behavior.

Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformers. pearson.comorganicchemistrytutor.com For this compound, the key dihedral angles are those associated with the rotation of the isobutyl group relative to the pyridine ring and the orientation of the ethyl ester group.

The isobutyl group can adopt several staggered conformations to minimize steric strain. tandfonline.com Similarly, the ethyl ester group has rotational freedom. The most stable conformer will likely have the bulky isobutyl and ethyl groups oriented away from each other to reduce steric clashes. Computational methods can be used to calculate the relative energies of these different conformations.

| Conformer | Dihedral Angle (C2-C3-C(isobutyl)-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180 | 0.00 (most stable) |

| Gauche | ±60 | 1.5 - 2.5 |

The stability of the different conformers is governed by a balance of intramolecular interactions, including steric repulsion and weaker van der Waals forces. In certain orientations, weak hydrogen bonds might occur between the hydrogen atoms of the alkyl groups and the nitrogen or oxygen atoms, further stabilizing specific conformations. buu.ac.th

The energy barriers to rotation around the single bonds connecting the substituents to the pyridine ring can also be calculated. researchgate.netacs.org These rotational barriers provide information about the flexibility of the molecule at different temperatures. Molecular dynamics (MD) simulations can offer a more dynamic picture of the conformational changes over time, showing how the molecule explores different conformational states and the timescales of these transitions. tandfonline.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorptions)

Computational chemistry provides a robust toolkit for the prediction of various spectroscopic parameters, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a particularly powerful method for these predictions.

Detailed theoretical investigations on molecules structurally related to this compound, such as isonicotinic acid methyl ester (INAME), have demonstrated the utility of DFT calculations in predicting spectroscopic properties. nih.gov For INAME, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry and predict vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is a vital component of computational analysis, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.zaresearchgate.net Theoretical calculations on isonicotinate-polyethylene glycol ester ligands have shown a high correlation between NMR chemical shifts predicted by the GIAO method and experimental values, confirming the accuracy of the predicted structures. researchgate.net For a hypothetical analysis of this compound, the GIAO method would be employed to predict the chemical shifts of the various hydrogen and carbon atoms within the molecule, providing a theoretical spectrum that could be compared with experimental data.

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These predictions are invaluable for assigning specific vibrational modes to the experimental spectrum. For instance, in the study of isonicotinic acid methyl ester, detailed vibrational analysis was performed, and the computed frequencies showed good agreement with the experimental FTIR and FT-Raman spectra. nih.gov Similar calculations for this compound would allow for the assignment of characteristic vibrational modes, such as the C=O stretching of the ester group, the C-N stretching of the pyridine ring, and the various C-H bending and stretching vibrations of the ethyl and isobutyl groups.

UV-Vis Absorptions: Time-dependent density functional theory (TD-DFT) is the primary method used to calculate the electronic absorption spectra of molecules. scielo.org.za This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. Such calculations have been successfully applied to ruthenium(II) complexes containing ethyl isonicotinate (B8489971), where the theoretical and experimental UV-Vis spectra were compared. researchgate.net For this compound, TD-DFT would be used to predict its UV-Vis absorption spectrum, offering insights into its electronic structure and potential photochemical behavior.

A hypothetical table of predicted spectroscopic data for this compound, based on methods applied to similar compounds, is presented below.

| Parameter | Predicted Value Range | Computational Method |

| ¹H NMR (ppm) | ||

| Pyridine Ring Protons | 7.0 - 9.0 | GIAO/DFT |

| -OCH₂- (Ethyl) | 4.0 - 4.5 | GIAO/DFT |

| -CH₂- (Isobutyl) | 2.5 - 3.0 | GIAO/DFT |

| -CH- (Isobutyl) | 1.8 - 2.2 | GIAO/DFT |

| -CH₃ (Ethyl) | 1.2 - 1.5 | GIAO/DFT |

| -CH₃ (Isobutyl) | 0.8 - 1.2 | GIAO/DFT |

| ¹³C NMR (ppm) | ||

| C=O (Ester) | 160 - 170 | GIAO/DFT |

| Pyridine Ring Carbons | 120 - 155 | GIAO/DFT |

| -OCH₂- (Ethyl) | 60 - 70 | GIAO/DFT |

| -CH₂- (Isobutyl) | 40 - 50 | GIAO/DFT |

| -CH- (Isobutyl) | 25 - 35 | GIAO/DFT |

| -CH₃ (Ethyl) | 10 - 20 | GIAO/DFT |

| -CH₃ (Isobutyl) | 20 - 25 | GIAO/DFT |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1700 - 1750 | DFT |

| C-N Stretch (Pyridine) | 1550 - 1600 | DFT |

| C-O Stretch | 1100 - 1300 | DFT |

| C-H Stretch (Aromatic) | 3000 - 3100 | DFT |

| C-H Stretch (Aliphatic) | 2850 - 3000 | DFT |

| UV-Vis Absorption (nm) | ||

| λmax | 250 - 300 | TD-DFT |

Reaction Pathway Modeling and Energetics of Key Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways of chemical transformations and calculating their associated energetics. For this compound, a key transformation of interest is its synthesis via esterification.

The Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves a series of steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Reaction Pathway Modeling: Using quantum mechanical methods, the entire reaction pathway for the esterification of 3-isobutylisonicotinic acid with ethanol (B145695) can be modeled. This involves identifying and optimizing the geometries of the reactants, transition states, intermediates, and products along the reaction coordinate. The connections between these stationary points are confirmed by intrinsic reaction coordinate (IRC) calculations.

A hypothetical energy profile for the acid-catalyzed esterification of 3-isobutylisonicotinic acid with ethanol is depicted in the table below, illustrating the relative energies of the key species involved.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | 3-Isobutylisonicotinic acid + Ethanol + H⁺ |

| Transition State 1 | +15 to +25 | Nucleophilic attack of ethanol on the protonated carboxylic acid |

| Tetrahedral Intermediate | +5 to +10 | Intermediate formed after nucleophilic attack |

| Transition State 2 | +20 to +30 | Proton transfer and subsequent elimination of water |

| Products | -5 to +5 | This compound + Water + H⁺ |

Quantitative Structure-Reactivity Relationship (QSAR) Analysis focusing on chemical reactivity

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are widely used in medicinal chemistry and materials science to predict the properties and activities of new compounds. For a series of isonicotinic acid derivatives, a QSAR study could be developed to predict their chemical reactivity, for instance, their susceptibility to nucleophilic attack or their rate of hydrolysis.

The development of a QSAR model involves several steps:

Data Set Selection: A diverse set of isonicotinic acid esters with known reactivity data would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for the chemical reactivity of this compound is not available, numerous QSAR studies have been conducted on isonicotinic acid derivatives to predict their biological activities, such as antimycobacterial and antimicrobial properties. researchgate.netresearchgate.netmdpi.com These studies highlight the importance of various molecular descriptors in governing the activity of these compounds. A similar approach could be employed to develop a QSAR model for chemical reactivity, which would be valuable for designing new isonicotinic acid derivatives with desired reactivity profiles.

A hypothetical QSAR model for the hydrolysis rate of a series of isonicotinic acid esters might take the following form:

log(k_hydrolysis) = a * (Descriptor 1) + b * (Descriptor 2) + c

Where k_hydrolysis is the rate constant for hydrolysis, and the descriptors could include parameters such as the partial charge on the carbonyl carbon, the steric hindrance around the ester group, and the hydrophobicity of the alcohol moiety.

Synthesis and Characterization of Derivatives and Analogs of Ethyl 3 Isobutylisonicotinate

Modifications of the Ester Group

The ester functionality at the C4 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, enabling the synthesis of key derivatives such as carboxylic acids, amides, nitriles, and ketones.

Hydrolysis to Isonicotinic Acid Derivatives

The hydrolysis of the ethyl ester group in ethyl 3-isobutylisonicotinate to its corresponding carboxylic acid, 3-isobutylisonicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. researchgate.netresearchgate.net

Under acidic conditions, the ester is typically heated with an excess of water in the presence of a strong acid catalyst. researchgate.net This reaction is reversible, and to drive it to completion, a large excess of water is often employed. researchgate.net

Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netconicet.gov.ar This reaction is irreversible and typically proceeds to completion, yielding the carboxylate salt of the acid, which can then be neutralized to afford the free carboxylic acid. researchgate.net

A specific example of a related hydrolysis is the conversion of 4-cyano-3-isobutylpyridine to 3-isobutylisonicotinic acid. This reaction, while starting from a nitrile, demonstrates the stability of the isobutyl-substituted pyridine ring under hydrolytic conditions and results in the formation of the desired isonicotinic acid derivative. cas.cz

Table 1: Synthesis of 3-Isobutylisonicotinic Acid from a Precursor

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Cyano-3-isobutylpyridine | 1. H₂SO₄, H₂O, heat; 2. Neutralization | 3-Isobutylisonicotinic acid | Not Specified | cas.cz |

Conversion to Amides, Nitriles, and Ketones

The ester group of this compound can be readily converted into other important functional groups, including amides, nitriles, and ketones.

Amides: The most direct route to the corresponding amide, 3-isobutylisonicotinamide, involves the aminolysis of the ethyl ester. This is typically achieved by treating this compound with ammonia (B1221849) or a primary or secondary amine. google.com The reaction of a related compound, ethyl 2-isobutylisonicotinate, with concentrated ammonia has been shown to produce 2-isobutylisonicotinamide. google.com Similarly, the amide of 3-isobutylisonicotinic acid has been synthesized from the corresponding nitrile by hydrolysis using an ion-exchange resin. cas.cz Direct amidation of the carboxylic acid, obtained from hydrolysis of the ester, is also a viable route, often employing coupling agents to facilitate the reaction. nih.govnih.gov

Nitriles: The synthesis of 3-isobutylisonicotinonitrile (B13649493) from this compound would typically proceed via a two-step sequence involving the conversion of the ester to the primary amide, followed by dehydration. researchgate.net Dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern reagents like ethyl dichlorophosphate/DBU are effective for this transformation. researchgate.net Research on the reaction of 1-alkoxy-3-isobutylpyridinium salts with potassium cyanide has shown the formation of a mixture of cyanated products, including 4-cyano-3-isobutylpyridine (a nitrile derivative of the target scaffold), demonstrating that direct cyanation on a related system is possible. cas.cz

Ketones: The synthesis of ketones from this compound can be accomplished through several methods. One common approach is the reaction of the ester with an organometallic reagent, such as an organolithium or Grignard reagent. To prevent the common side reaction of tertiary alcohol formation, the use of Weinreb amides, which can be synthesized from the ester, is a more controlled method for ketone synthesis. google.com Alternatively, the Claisen condensation of the ester with another ester, followed by hydrolysis and decarboxylation, can yield a β-keto ester, which can then be converted to a ketone. ambeed.comambeed.com

Table 2: Synthesis of Amide and Nitrile Derivatives of 3-Isobutylpyridine (B84229)

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Cyano-3-isobutylpyridine | Ion-exchange resin, H₂O | 3-Isobutylisonicotinamide | Not Specified | cas.cz |

| 1-Alkoxy-3-isobutylpyridinium salt | KCN | 4-Cyano-3-isobutylpyridine | Varies with alkyl group | cas.cz |

| 3-Isobutylisonicotinamide | P₂O₅, heat | 3-Isobutylisonicotinonitrile | Not Specified | Inferred from general methods |

Functionalization of the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of substituents at different positions.

Halogenation and Metallation at Different Positions

Halogenation: Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the ring. However, electrophilic halogenation can be facilitated by the presence of activating groups or by performing the reaction under harsh conditions. For pyridine itself, electrophilic substitution typically occurs at the 3-position. In the case of this compound, the existing substituents will direct further substitution. The isobutyl group is a weak activating group, while the ester is a deactivating group. Halogenation of pyridine N-oxides followed by deoxygenation is a common strategy to introduce halogens at the 2- and 4-positions. google.com Decarboxylative halogenation of the corresponding carboxylic acid is another potential route to introduce a halogen at the 4-position, though this would result in the loss of the ester group. nih.govacs.org

Metallation: Directed ortho-metallation is a powerful tool for the functionalization of substituted pyridines. researchgate.net The nitrogen atom and other directing groups on the pyridine ring can direct lithiation, magnesiation, or zincation to specific positions. For a 3-substituted pyridine like 3-isobutylpyridine, metallation is expected to occur at the 2- or 4-position. The presence of the ester group at the 4-position in this compound would likely direct metallation to the 2-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl, has proven effective for the regioselective metallation of various substituted pyridines. google.com

Introduction of Other Heteroatom-Containing Substituents

Beyond halogens, other heteroatom-containing functional groups can be introduced onto the pyridine ring. Nucleophilic aromatic substitution (SₙAr) is a common method for introducing oxygen, nitrogen, and sulfur nucleophiles. This typically requires the presence of a good leaving group, such as a halogen, on the ring. For instance, a 2- or 4-halo-3-isobutylisonicotinate derivative could react with alkoxides, amines, or thiolates to yield the corresponding substituted products.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon, carbon-heteroatom bonds on pyridine rings. rsc.org These reactions would also require a halogenated or triflated derivative of this compound as a starting material.

Alterations to the Isobutyl Side Chain

The isobutyl side chain at the C3 position offers another site for chemical modification, primarily through functionalization of the C-H bonds.

The benzylic-like position of the isobutyl group (the C-H bond adjacent to the pyridine ring) is the most reactive site for radical reactions. Radical chlorination of 3-isobutylpyridine has been shown to selectively occur at this position. google.com The resulting chloro-derivative can then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the benzylic position.

Photocatalyzed C-H functionalization methods have also emerged as powerful tools for the modification of alkyl side chains on heterocyclic rings. acs.org These methods can enable the introduction of various alkyl or functionalized groups at the benzylic position under mild conditions. While direct examples on this compound are not prevalent in the literature, the principles established for related 3-alkylpyridines are applicable. google.com It has been noted that the ethylation of alkylpyridines can be hindered by the presence of a bulky isobutyl group.

Table 3: Potential Functionalization of the Isobutyl Side Chain

| Reaction Type | Reagents and Conditions | Expected Product | Reference for Analogy |

| Radical Chlorination | N-Chlorosuccinimide (NCS), light/initiator | Ethyl 3-(1-chloro-2-methylpropyl)isonicotinate | google.com |

| Nucleophilic Substitution | Ethyl 3-(1-chloro-2-methylpropyl)isonicotinate, Nu⁻ | Ethyl 3-(1-Nu-2-methylpropyl)isonicotinate | Inferred from general reactivity |

| C-H Alkylation | Photocatalyst, alkylating agent | Ethyl 3-(1-alkyl-2-methylpropyl)isonicotinate | acs.org |

Chain Elongation, Shortening, and Branching

Modification of the 3-isobutyl side chain is a fundamental approach to probing the steric and hydrophobic requirements of the molecule's binding site. Altering the length, branching, and size of this alkyl group can significantly impact pharmacological efficacy. Synthetic strategies to achieve these modifications typically involve the alkylation of a suitable pyridine precursor.